

Cenicriviroc's Antifibrotic Effects: A Comparative Analysis of Human and Animal Studies

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

Cenicriviroc (CVC), a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), has been investigated as a potential therapeutic agent for liver fibrosis, particularly in the context of nonalcoholic steatohepatitis (NASH). This guide provides a comprehensive comparison of the effects of CVC on fibrotic biomarkers in human clinical trials versus preclinical animal studies, supported by experimental data and detailed methodologies.

Executive Summary

Preclinical animal models demonstrated promising antifibrotic effects of **Cenicriviroc**, showing significant reductions in key fibrotic markers. However, these promising results did not fully translate into the expected efficacy in large-scale human clinical trials. While the Phase 2b CENTAUR study showed a statistically significant improvement in fibrosis for a secondary endpoint, the subsequent Phase 3 AURORA trial failed to meet its primary endpoint for fibrosis improvement. This discrepancy highlights the complexities of translating preclinical findings to clinical outcomes in the context of a multifactorial disease like NASH.

Quantitative Data Comparison

The following tables summarize the quantitative data on the effects of **Cenicriviroc** on various fibrotic and inflammatory biomarkers from key human and animal studies.





Table 1: Effect of **Cenicriviroc** on Histological and Serum Fibrotic Biomarkers in Human Clinical Trials



Biomarker/ Endpoint	Study	Treatment Group	Placebo Group	Outcome	Citation
Histological Improvement					
≥1-stage fibrosis improvement without worsening of NASH (Year 1)	CENTAUR (Phase 2b)	20%	10%	Statistically significant improvement (p=0.02)	[1][2]
≥1-stage fibrosis improvement without worsening of steatohepatiti s (Month 12)	AURORA (Phase 3)	22.3%	25.5%	No statistically significant difference (p=0.21)	[3]
Maintained fibrosis response at Year 2 (in Year 1 responders)	CENTAUR (Phase 2b)	60%	30%	Twice the proportion on CVC maintained benefit	[4][5]
Serum Biomarkers					
PRO-C3 Levels	CENTAUR (Phase 2b)	Consistent reductions in responders	-	Associated with fibrosis response	[4]
Enhanced Liver Fibrosis (ELF) Scores	CENTAUR (Phase 2b)	Consistent reductions in responders	-	Associated with fibrosis response	[4]



APRI and FIB-4 Scores	CENTAUR (Phase 2b)	-	Increases in non- responders	Associated with lack of fibrosis response	[4]
High- sensitivity C- reactive protein (hs- CRP)	CENTAUR (Phase 2b)	Marked reductions	-	Reduction in systemic inflammation	[6]
Interleukin-6 (IL-6)	CENTAUR (Phase 2b)	Marked reductions	-	Reduction in systemic inflammation	[6]
Fibrinogen	CENTAUR (Phase 2b)	Marked reductions	-	Reduction in systemic inflammation	[6]
Soluble CD14 (sCD14)	CENTAUR (Phase 2b)	Marked reductions	-	Reduction in monocyte activation	[6]
Transforming growth factor-beta 1 (TGF-β1)	HIV-infected individuals	-0.74 ng/mL (median change)	-	Statistically significant decrease (p=0.006)	[7]
C-terminal pro-peptide of collagen type	HIV-infected individuals	-28.12 ng/mL (median change)	-	Statistically significant decrease (p<0.0001)	[7]

Table 2: Effect of Cenicriviroc on Fibrotic Biomarkers in Animal Models



Biomarker	Animal Model	Treatment Dose	Outcome	Citation
Collagen Deposition	Thioacetamide- induced liver fibrosis (rat)	≥20 mg/kg/day	Significant reduction (p < 0.05)	[8][9][10]
Diet-induced NASH (mouse)	≥20 mg/kg/day	Significant reduction (p < 0.05)	[8][9][10]	
Unilateral ureteral obstruction (kidney fibrosis, mouse)	≥20 mg/kg/day	Significant reduction (p < 0.05)	[8][9][10]	
Collagen Type 1 (COL1A1)				
Protein Expression	Thioacetamide- induced liver fibrosis (rat)	≥20 mg/kg/day	Significant reduction	[11]
Diet-induced NASH (mouse)	-	Decreased expression	[12]	
mRNA Expression	Thioacetamide- induced liver fibrosis (rat)	≥20 mg/kg/day	Significant reduction	[11]
Diet-induced NASH (mouse)	-	Decreased expression	[12]	
Alpha-Smooth Muscle Actin (α- SMA)				_
Protein Expression	Thioacetamide- induced liver fibrosis (rat)	30 and 100 mg/kg	14-22% reduction (not statistically significant)	[11]

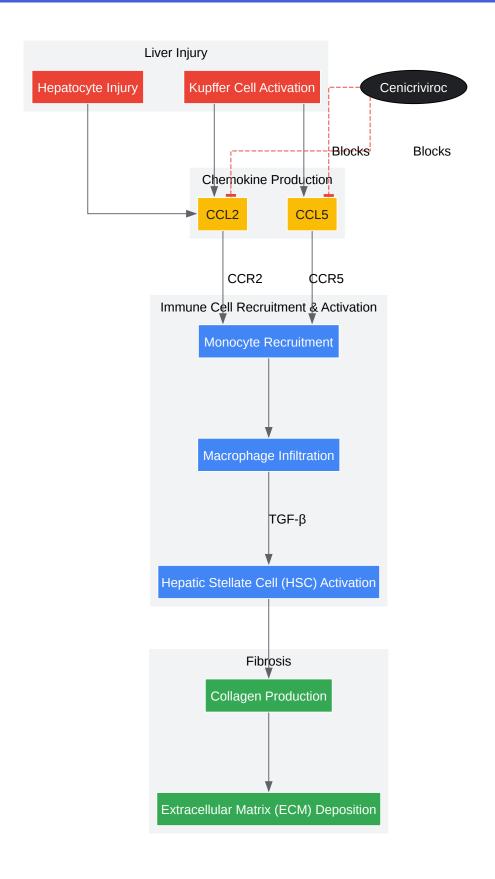


Diet-induced NASH (mouse)	-	Decreased expression	[12]	
NAFLD Activity Score (NAS)	Diet-induced NASH (mouse)	≥20 mg/kg/day	Significant reduction (p < 0.05)	[8][9][10]
Monocyte/Macro phage Recruitment	Thioglycollate- induced peritonitis (mouse)	≥20 mg/kg/day	Significant reduction (p < 0.05)	[8][9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of **Cenicriviroc** and a typical experimental workflow for assessing its antifibrotic effects.

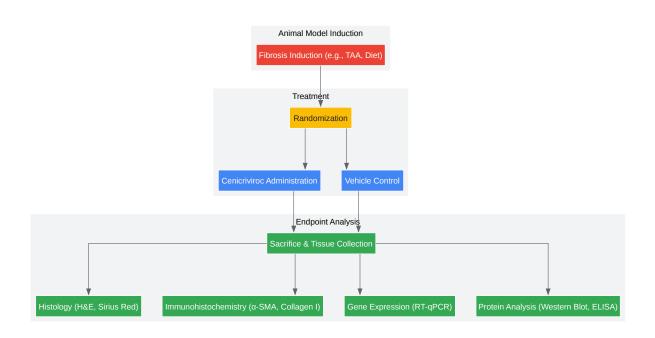




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Figure 1: **Cenicriviroc**'s Mechanism of Action in Liver Fibrosis.





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Figure 2: General Experimental Workflow in Preclinical Animal Studies.

Detailed Experimental Protocols

Human Studies (CENTAUR and AURORA Trials)



- Liver Biopsy and Histological Assessment: Liver biopsies were performed at baseline and at specified follow-up times (e.g., Year 1 and Year 2 in CENTAUR, Month 12 in AURORA).[3][4]
 Biopsy samples were evaluated by central pathologists blinded to treatment allocation.
 Fibrosis was staged according to the NASH Clinical Research Network (CRN) system.[4][13]
- Serum Biomarker Analysis:
 - PRO-C3, ELF Score, APRI, and FIB-4: These non-invasive markers of fibrosis were measured from serum samples at various time points throughout the studies.[4]
 - Inflammatory Biomarkers (hs-CRP, IL-6, Fibrinogen, sCD14): Serum levels were quantified using standard immunoassay techniques (e.g., ELISA) to assess systemic inflammation and monocyte activation.[6]
 - TGF-β1 and CICP: Measured by ELISA in a study with HIV-infected individuals.

Animal Studies

- Fibrosis Induction Models:
 - Thioacetamide (TAA)-Induced Liver Fibrosis (Rats): TAA was administered to induce chronic liver injury and fibrosis.[11]
 - Diet-Induced NASH (Mice): Mice were fed a diet deficient in methionine and choline or a high-fat diet to induce NASH and fibrosis.[11][12]
 - Unilateral Ureteral Obstruction (UUO) (Mice): A model for renal fibrosis.[11]
- Assessment of Fibrosis and Related Markers:
 - Histology: Liver and kidney sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red/Picrosirius Red for collagen deposition.[11][12]
 - Hydroxyproline Assay: The total collagen content in tissue homogenates was quantified by measuring the amount of hydroxyproline, a major component of collagen.[14][15]
 - \circ Immunohistochemistry (IHC): Tissue sections were stained with specific antibodies to detect the expression and localization of proteins such as α-SMA (a marker of activated



hepatic stellate cells) and Collagen Type I.[11][16]

- Gene Expression Analysis (RT-qPCR): RNA was extracted from tissues, and the
 expression levels of fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1) were quantified
 using reverse transcription-quantitative polymerase chain reaction.[11]
- Protein Expression Analysis (Western Blot): Protein lysates from tissues were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies to quantify the levels of target proteins like α-SMA and Collagen Type I.[11]
- Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of specific proteins (e.g., cytokines, chemokines) in plasma or tissue homogenates.

Conclusion

The journey of **Cenicriviroc** from promising preclinical results to challenging clinical trial outcomes underscores the critical need for a deeper understanding of the translatability of animal models to human disease. While CVC demonstrated a clear biological effect on the CCR2/CCR5 pathways and associated inflammatory and fibrotic markers in animal models, the clinical benefit in a heterogeneous human NASH population with advanced fibrosis proved to be limited. This comparison guide serves as a valuable resource for researchers in the field of fibrosis and drug development, highlighting the importance of robust preclinical models and the careful selection of biomarkers and clinical endpoints for future studies.

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